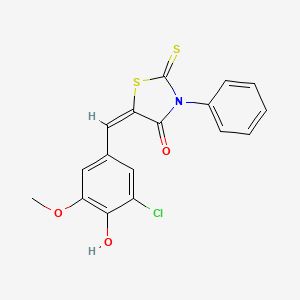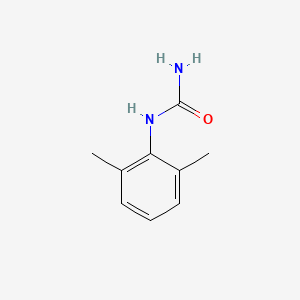![molecular formula C22H22N3O2+ B11707477 1-[2-(dibenzylamino)-2-oxoethyl]-3-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B11707477.png)
1-[2-(dibenzylamino)-2-oxoethyl]-3-[(E)-(hydroxyimino)methyl]pyridinium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1-[2-(dibenzylamino)-2-oxoéthyl]-3-[(E)-(hydroxyimino)méthyl]pyridinium est un composé organique complexe avec une structure unique qui comprend un cycle pyridinium, un groupe dibenzylamino et un groupe hydroxyimino
Méthodes De Préparation
La synthèse du 1-[2-(dibenzylamino)-2-oxoéthyl]-3-[(E)-(hydroxyimino)méthyl]pyridinium implique généralement plusieurs étapes. Une voie de synthèse courante comprend la réaction du 2-oxoéthyl pyridinium avec la dibenzylamine dans des conditions spécifiques pour former le composé intermédiaire. Cet intermédiaire est ensuite mis en réaction avec l’hydroxylamine pour introduire le groupe hydroxyimino. Les conditions réactionnelles, telles que la température, le solvant et les catalyseurs, peuvent varier en fonction du rendement et de la pureté souhaités du produit final .
Analyse Des Réactions Chimiques
Le 1-[2-(dibenzylamino)-2-oxoéthyl]-3-[(E)-(hydroxyimino)méthyl]pyridinium subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé à l’aide d’agents oxydants courants tels que le permanganate de potassium ou le peroxyde d’hydrogène.
Réduction : Les réactions de réduction peuvent être effectuées à l’aide d’agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.
Substitution : Le composé peut subir des réactions de substitution où les groupes fonctionnels sont remplacés par d’autres groupes. Les réactifs courants pour ces réactions comprennent les halogènes et les nucléophiles.
Condensation : Il peut participer à des réactions de condensation pour former de plus grandes molécules, souvent en utilisant des catalyseurs tels que des acides ou des bases.
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .
Applications de la recherche scientifique
Le 1-[2-(dibenzylamino)-2-oxoéthyl]-3-[(E)-(hydroxyimino)méthyl]pyridinium a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme réactif en synthèse organique et comme élément constitutif de molécules plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : La recherche se poursuit pour explorer son potentiel en tant qu’agent thérapeutique pour diverses maladies.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et comme catalyseur dans les procédés industriels.
Applications De Recherche Scientifique
1-[(DIBENZYLCARBAMOYL)METHYL]-3-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-1-IUM has a wide range of scientific research applications, including:
Mécanisme D'action
Le mécanisme d’action du 1-[2-(dibenzylamino)-2-oxoéthyl]-3-[(E)-(hydroxyimino)méthyl]pyridinium implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe hydroxyimino peut former des liaisons hydrogène avec des molécules biologiques, affectant ainsi leur fonction. Le groupe dibenzylamino peut interagir avec les enzymes et les récepteurs, modulant ainsi leur activité. Ces interactions peuvent conduire à divers effets biologiques, tels que l’inhibition de l’activité enzymatique ou la modification des voies de signalisation cellulaire .
Comparaison Avec Des Composés Similaires
Le 1-[2-(dibenzylamino)-2-oxoéthyl]-3-[(E)-(hydroxyimino)méthyl]pyridinium peut être comparé à des composés similaires tels que :
1-[2-(Benzylamino)-2-oxoéthyl]-3-[(E)-(hydroxyimino)méthyl]pyridinium : Ce composé a une structure similaire, mais avec un groupe benzylamino au lieu d’un groupe dibenzylamino, ce qui peut entraîner des propriétés chimiques et biologiques différentes.
1-[2-(Dibenzylamino)-2-oxoéthyl]-3-[(hydroxyimino)méthyl]pyridinium : Il s’agit d’un composé étroitement apparenté avec de légères variations dans sa structure, ce qui conduit à des différences de réactivité et d’applications.
Le caractère unique du 1-[2-(dibenzylamino)-2-oxoéthyl]-3-[(E)-(hydroxyimino)méthyl]pyridinium réside dans sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C22H22N3O2+ |
|---|---|
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
N,N-dibenzyl-2-[3-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]acetamide |
InChI |
InChI=1S/C22H21N3O2/c26-22(18-24-13-7-12-21(15-24)14-23-27)25(16-19-8-3-1-4-9-19)17-20-10-5-2-6-11-20/h1-15H,16-18H2/p+1/b23-14+ |
Clé InChI |
OINOSRIWMNFNIN-OEAKJJBVSA-O |
SMILES isomérique |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C[N+]3=CC=CC(=C3)/C=N/O |
SMILES canonique |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C[N+]3=CC=CC(=C3)C=NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5Z)-2-(2-chloroanilino)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B11707414.png)

![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B11707429.png)


![N-[(E)-1-{[(3-methoxypropyl)amino]carbonyl}-2-(3-nitrophenyl)ethenyl]-4-methylbenzamide](/img/structure/B11707450.png)
![2-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]-5-methyl-1,3-thiazol-4(5H)-one](/img/structure/B11707456.png)

![4-bromo-2-[(E)-{[1-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-4-(4-methoxyphenyl)-1H-imidazol-2-yl]imino}methyl]phenol](/img/structure/B11707463.png)
![3-{5-chloro-2-[(1E)-2-(methylsulfanyl)but-1-en-1-yl]-1,3-benzothiazol-3-ium-3-yl}propane-1-sulfonate](/img/structure/B11707467.png)
![2,2'-[1,7-dioxa-4,10-diazacyclododecane-4,10-diylbis(3-methyl-1-oxobutane-1,2-diyl)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B11707470.png)

![2-(4-chloro-2-methylphenoxy)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B11707484.png)
